4-chloro-7-methyl-1H-indole-2-carboxylic Acid
Overview
Description
“4-chloro-7-methyl-1H-indole-2-carboxylic Acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including 4-chloro-7-methyl-1H-indole-2-carboxylic Acid, could potentially have antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been found to possess anti-inflammatory activities . This suggests that 4-chloro-7-methyl-1H-indole-2-carboxylic Acid could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
Indole derivatives have shown promise in the field of oncology, with several compounds exhibiting anticancer properties . Therefore, 4-chloro-7-methyl-1H-indole-2-carboxylic Acid could potentially be used in cancer treatment research.
Anti-HIV Properties
Some indole derivatives have been found to possess anti-HIV properties . This suggests that 4-chloro-7-methyl-1H-indole-2-carboxylic Acid could potentially be used in the development of new HIV treatments.
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . This suggests that 4-chloro-7-methyl-1H-indole-2-carboxylic Acid could potentially be used in the development of new antioxidant treatments.
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties . This suggests that 4-chloro-7-methyl-1H-indole-2-carboxylic Acid could potentially be used in the development of new antimicrobial treatments.
Antitubercular Properties
Indole derivatives have been found to possess antitubercular properties . This suggests that 4-chloro-7-methyl-1H-indole-2-carboxylic Acid could potentially be used in the development of new antitubercular treatments.
Antidiabetic Properties
Indole derivatives have been found to possess antidiabetic properties . This suggests that 4-chloro-7-methyl-1H-indole-2-carboxylic Acid could potentially be used in the development of new antidiabetic treatments.
properties
IUPAC Name |
4-chloro-7-methyl-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQYHOVIKRXVTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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